molecular formula C12H20NO3P B12575268 Dimethyl (1-anilino-2-methylpropyl)phosphonate CAS No. 476014-40-1

Dimethyl (1-anilino-2-methylpropyl)phosphonate

Cat. No.: B12575268
CAS No.: 476014-40-1
M. Wt: 257.27 g/mol
InChI Key: KBNXGPVTDVJSPB-UHFFFAOYSA-N
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Description

Dimethyl (1-anilino-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₁₂H₂₀NO₃P. This compound is known for its unique structure, which includes a phosphonate group attached to an aniline derivative. It has various applications in scientific research and industry due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1-anilino-2-methylpropyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves dimethyl phosphite and 1-anilino-2-methylpropyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, using advanced techniques such as microwave-assisted synthesis and transition metal catalysis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-anilino-2-methylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Dimethyl (1-anilino-2-methylpropyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl (1-anilino-2-methylpropyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction disrupts normal biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonates such as dimethyl methylphosphonate and diethyl (2-oxo-propyl)phosphonate .

Uniqueness

What sets dimethyl (1-anilino-2-methylpropyl)phosphonate apart is its unique structure, which combines an aniline derivative with a phosphonate group. This structure provides distinct reactivity and stability, making it valuable in specific applications where other phosphonates may not be as effective .

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in future research and applications.

Properties

CAS No.

476014-40-1

Molecular Formula

C12H20NO3P

Molecular Weight

257.27 g/mol

IUPAC Name

N-(1-dimethoxyphosphoryl-2-methylpropyl)aniline

InChI

InChI=1S/C12H20NO3P/c1-10(2)12(17(14,15-3)16-4)13-11-8-6-5-7-9-11/h5-10,12-13H,1-4H3

InChI Key

KBNXGPVTDVJSPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(NC1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

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